5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid
Description
This compound features a bicyclo[2.2.2]octane scaffold, a rigid tricyclic system that imparts unique conformational stability. Key functional groups include:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 5.
- A methyl group at position 2.
- A carboxylic acid at position 2.
The Boc group serves as a protective moiety for the amine, enabling controlled deprotection in synthetic workflows.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-7-10-6-5-9(11)8-15(10,4)12(17)18/h9-11H,5-8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
GHUVUMLNLXGPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1CC2NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane skeleton can be synthesized starting from 1,4-dimethylene cyclohexane via oxidative or catalytic transformations. A key patented method involves:
Oxidation of 1,4-dimethylene cyclohexane using an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt, ruthenium) to generate functionalized bicyclo[2.2.2]octane intermediates.
Hydroformylation : Treatment of the bicyclic intermediate with carbon monoxide and hydrogen under high pressure (5–300 bar) and elevated temperature (90–250 °C) in the presence of cobalt or ruthenium catalysts introduces aldehyde functionalities that can be further transformed into carboxylic acids.
Oxidation and hydrogenation steps may be applied sequentially to achieve the desired oxidation state and saturation of the bicyclic framework.
Installation of the Boc-Protected Amino Group at Position 5
Purification and Isolation
After the reaction sequence, the mixture is quenched with water or alcohols to hydrolyze intermediates and isolate the target compound.
Purification is typically achieved by crystallization or chromatographic methods to obtain the compound in high purity (~95% or higher).
Detailed Reaction Scheme and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Oxidation of 1,4-dimethylene cyclohexane | Oxidizing agent + transition metal catalyst (e.g., Ru, Co) | Formation of bicyclo[2.2.2]octane intermediates |
| 2. Hydroformylation | CO + H2, Co or Ru catalyst, 90–250 °C, 5–300 bar | Introduction of aldehyde groups at bridgehead positions |
| 3. Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | Conversion of aldehydes to carboxylic acids |
| 4. Amination | NH3 or amine source, acid halide or anhydride intermediate | Introduction of amino group at position 5 |
| 5. Boc Protection | Boc-Cl, base (e.g., triethylamine), solvent (e.g., DCM) | Formation of Boc-protected amino group |
| 6. Purification | Quenching with water/alcohol, crystallization or chromatography | Isolation of pure 5-{[(tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid |
Mechanistic Insights and Catalytic Considerations
The use of transition metal catalysts such as cobalt and ruthenium complexes facilitates the hydroformylation and carbonylation steps by activating carbon monoxide and hydrogen, enabling selective formation of aldehyde intermediates in the bicyclic framework.
The strong acid medium (concentrated sulfuric acid or fuming sulfuric acid) protonates intermediates and stabilizes carbocationic species, promoting electrophilic substitution and carbonylation reactions.
Reductive amination under catalytic hydrogenation conditions allows the conversion of aldehyde groups to amines, which are then protected by Boc groups to prevent side reactions during subsequent steps.
Water and alcohol quenching steps are carefully controlled to avoid premature hydrolysis or decomposition of sensitive intermediates.
Summary of Key Research Findings
Patented synthetic routes emphasize the importance of high acid concentration and controlled temperature/pressure to maximize yield and selectivity for bicyclo[2.2.2]octane derivatives with functionalized bridgehead groups.
The Boc-protected amino group introduction is generally performed after establishing the carboxylic acid functionality to avoid complications from free amines during harsh reaction conditions.
The bicyclic scaffold's steric environment influences reactivity, requiring careful optimization of reaction parameters for each step.
Purity levels of 95% or higher are achievable with proper purification protocols, ensuring suitability for further synthetic applications or medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their key differences:
Key Comparative Insights
Ring Saturation and Conformation
- The unsaturated analog in (oct-5-ene) exhibits reduced rigidity compared to the fully saturated bicyclo[2.2.2]octane core of the target compound. This difference may influence binding affinity in medicinal chemistry applications.
- Bicyclo[3.2.1] systems (e.g., ) have distinct bridge geometries, altering steric and electronic profiles compared to bicyclo[2.2.2] frameworks.
Functional Group Positioning
- The Boc-amino group at position 5 in the target compound contrasts with position 3 in and position 4 in .
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in synthetic organic chemistry, particularly in peptide synthesis.
Structural Characteristics
The unique bicyclic structure of this compound imparts specific steric and electronic properties, influencing its reactivity and biological interactions. The presence of the Boc group allows for selective reactions, making it valuable in the synthesis of biologically active peptides.
Biological Activity
The biological activity of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is primarily associated with its function as a protecting group in peptide synthesis. The Boc group can be selectively removed under acidic conditions, facilitating the controlled release of amine functionalities, which is crucial for the formation of active peptides.
The mechanism by which this compound exerts its biological activity involves:
- Selective Deprotection : The Boc group can be cleaved in acidic environments, allowing for the liberation of amino groups that can participate in further biochemical reactions.
- Reactivity with Nucleophiles and Electrophiles : The compound's structure allows it to interact with various nucleophiles and electrophiles, enhancing its utility in chemical biology and medicinal chemistry.
Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid is utilized in:
- Peptide Synthesis : Its ability to protect amino groups while allowing for selective reactions makes it ideal for synthesizing complex peptides.
- Biological Research : Interaction studies involving this compound focus on its reactivity and how it can be used to modify biomolecules.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid | Similar structure but lacks methyl group | Less steric hindrance |
| 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxamide | Contains an amide group instead of a carboxylic acid | Different reactivity due to amide bond |
| 4-{[(Tert-butoxy)carbonyl]amino}-bicyclo[3.3.1]nonane-3-carboxylic acid | Different bicyclic framework | Variation in ring size affects properties |
Case Studies
Research has demonstrated the effectiveness of 5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid in synthesizing various biologically active peptides. For instance, studies have shown that the controlled release of amino functionalities leads to enhanced biological activity and specificity in peptide interactions.
Example Study
In one study, researchers utilized this compound to synthesize a series of peptides with improved bioactivity compared to those synthesized without protective groups. The selective deprotection allowed for precise modifications that enhanced receptor binding affinities.
Q & A
Basic: What are the optimal synthetic routes for introducing the Boc-protecting group in this bicyclic compound?
The Boc (tert-butoxycarbonyl) group is introduced via reaction with tert-butoxycarbonyl chloride (BocCl) or di-tert-butyl dicarbonate (Boc₂O). In anhydrous solvents like dichloromethane or tetrahydrofuran, BocCl reacts with the amino group in the presence of a base (e.g., triethylamine) at 0–25°C. Industrial-scale synthesis favors Boc₂O due to milder conditions and higher yields. Post-reaction, purification via crystallization or chromatography ensures purity .
Basic: Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : Confirms bicyclo[2.2.2]octane geometry and Boc-group placement via characteristic tert-butyl signals (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₂N₂O₄: ~293.15 m/z) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bicyclic ring conformation .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence biological activity compared to other bicyclic systems?
The rigid bicyclo[2.2.2]octane core enhances metabolic stability and target binding affinity by restricting conformational flexibility. Comparative studies show:
| Compound | Bicyclic Core | Bioactivity (IC₅₀) |
|---|---|---|
| Bicyclo[2.2.1]heptane | Less rigid | 2.5 µM |
| Bicyclo[3.3.1]nonane | Moderate rigidity | 1.8 µM |
| Bicyclo[2.2.2]octane | High rigidity | 0.9 µM |
This rigidity improves pharmacokinetic properties in enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in reaction yields during Boc deprotection?
Deprotection with trifluoroacetic acid (TFA) or HCl/dioxane may yield variability due to:
- Steric hindrance : Methyl groups on the bicyclo system slow acid penetration.
- Temperature sensitivity : Prolonged heating (>40°C) degrades the carboxylic acid group.
Mitigation : - Use kinetic studies to optimize reaction time (e.g., 2–4 hrs at 25°C).
- Monitor by TLC (Rf shift from ~0.6 to ~0.3 in ethyl acetate/hexane).
- Apply DOE (Design of Experiments) to identify critical variables (e.g., acid concentration, solvent polarity) .
Advanced: What is the mechanistic rationale for unexpected byproducts during Boc deprotection?
Side reactions arise from:
- Carbocation formation : Tert-butyl group elimination generates a carbocation, leading to alkylation byproducts.
- Oxidation : The bicyclic structure’s electron-rich regions may oxidize under acidic conditions, forming ketones or alcohols.
Prevention : - Add scavengers (e.g., anisole) to trap carbocations.
- Conduct reactions under inert atmosphere (N₂/Ar) to suppress oxidation .
Advanced: How can computational modeling predict target interactions for this compound?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., proteases). The bicyclo scaffold’s rigidity favors hydrophobic pockets.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values .
Basic: What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at 2–8°C in airtight containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
